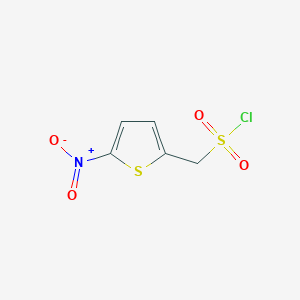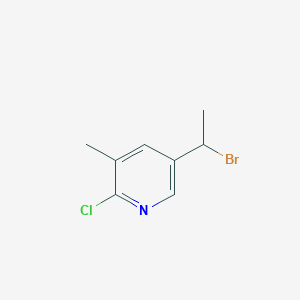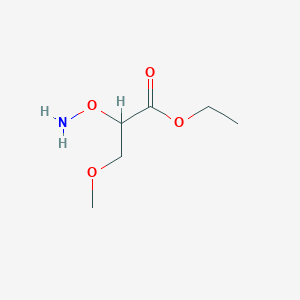![molecular formula C9H14F3NO B13221650 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)
2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one is a chemical compound with the molecular formula C9H14F3NO It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amino derivatives.
Applications De Recherche Scientifique
2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The amino group can form hydrogen bonds, further influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one
- 2-Amino-1-[4-(trifluoromethyl)cyclopropyl]ethan-1-one
Uniqueness
Compared to similar compounds, 2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one is unique due to its cyclohexyl ring structure, which imparts different steric and electronic properties
Propriétés
Formule moléculaire |
C9H14F3NO |
|---|---|
Poids moléculaire |
209.21 g/mol |
Nom IUPAC |
2-amino-1-[4-(trifluoromethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H14F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h6-7H,1-5,13H2 |
Clé InChI |
SXNUJYPWWPQYPT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13221568.png)


![[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)
![6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)
![N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13221619.png)




![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)


![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)
